molecular formula C10H15N3O2 B13934913 6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid

6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid

Cat. No.: B13934913
M. Wt: 209.24 g/mol
InChI Key: HNLKSXZIHGMEFS-UHFFFAOYSA-N
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Description

6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with a methyl group at the 6-position, a methyl-propyl-amino group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-ones with 5-amino-pyrazoles in refluxing ethanol and acetic acid can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(methyl-propyl-amino)-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methyl-propyl-amino group and a carboxylic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-methyl-2-[methyl(propyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-4-5-13(3)10-11-7(2)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15)

InChI Key

HNLKSXZIHGMEFS-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=NC(=CC(=N1)C(=O)O)C

Origin of Product

United States

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